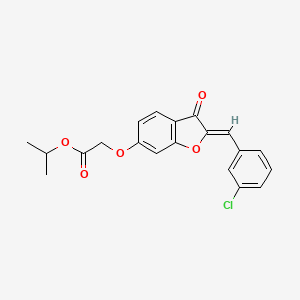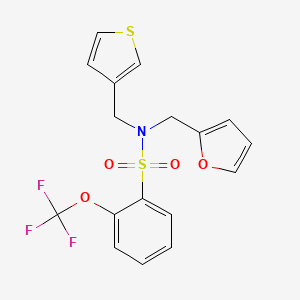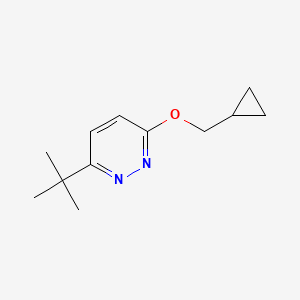
(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzyl ester of chloroformic acid . It is also known as the chloride of the benzyloxycarbonyl (Cbz or Z) group . It is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .
Synthesis Analysis
The synthesis of this compound involves a radical approach . The reaction was quenched with cold water and extracted with ethyl acetate. The organic layers were collected, washed with saturated brine solution, dried over anhydrous Na2SO4, and concentrated in vacuo. The resultant crude product was purified by column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C17H11ClO5 . It has a molecular weight of 330.719 Da and a monoisotopic mass of 330.029510 Da .Chemical Reactions Analysis
The compound undergoes [3 + 2] cycloaddition reactions . These reactions are under distortion control, and FMO calculations indicated a dominant HOMO multiple bond system to LUMO TAC interaction .Physical And Chemical Properties Analysis
The compound is a water-sensitive oily colorless liquid . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Stability and Degradation Analysis
Research on Guanabenz [(2,6-dichlorobenzylidene)amino]guanidine, acetate has shown it to decompose into the Z-isomer, among other products, highlighting the importance of understanding the stability and degradation pathways of chemical compounds with similar structures (Shearer & Deangelis, 1979).
Catalytic Systems and Reactions
A study on the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates using a platinum-olefin catalyst system demonstrates the versatility of similar compounds in catalytic reactions, where the Z/E selectivity can be controlled by the electronic properties of the ester group (Nakamura et al., 2008).
Functional Modeling and Organic Synthesis
Research on functional modeling of alcohol dehydrogenase with pyrazolylborate–zinc complexes shows the potential of similar compounds in mimicking enzymatic functions and participating in oxidation-reduction reactions (Walz & Vahrenkamp, 2001).
Organic Reactions and Intermediates
The synthesis of 3-chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement highlights the use of alpha-nitro ketone intermediates in creating compounds that serve as probes or intermediates in further chemical synthesis, offering a glimpse into the utility of complex organic molecules in research (Arava et al., 2011).
Chemoprotective Activity
A study on YH439 , a novel hepatoprotective agent, indicates its chemoprotective activity against carcinogens like benzo[a]pyrene, demonstrating the potential health-related applications of chemically complex compounds (Surh et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLBCWNPZZSQKP-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2881288.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2881292.png)


![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881297.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)


![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881304.png)
![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2881306.png)